molecular formula C16H12Cl2N2O3S B12454537 2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid

2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid

Cat. No.: B12454537
M. Wt: 383.2 g/mol
InChI Key: LFCVNZIIPIVZFK-UHFFFAOYSA-N
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Description

2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzoic acid core and a carbamothioyl group attached to a chlorophenyl acetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The key steps include:

    Chlorination: Chlorination of benzoic acid to introduce the chlorine atom at the desired position.

    Acylation: Acylation of the chlorinated benzoic acid with 4-chlorophenyl acetyl chloride to form the intermediate.

    Carbamothioylation: Introduction of the carbamothioyl group through reaction with appropriate thiourea derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Ammonia, sodium alkoxides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-({[(4-ethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid
  • 2-(2-(4-chlorophenyl)acetyl)benzoic acid
  • 4-[(2-(4-chlorophenyl)acetyl)amino]benzoic acid

Uniqueness

2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12Cl2N2O3S

Molecular Weight

383.2 g/mol

IUPAC Name

2-chloro-5-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12Cl2N2O3S/c17-10-3-1-9(2-4-10)7-14(21)20-16(24)19-11-5-6-13(18)12(8-11)15(22)23/h1-6,8H,7H2,(H,22,23)(H2,19,20,21,24)

InChI Key

LFCVNZIIPIVZFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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